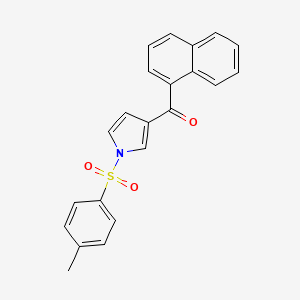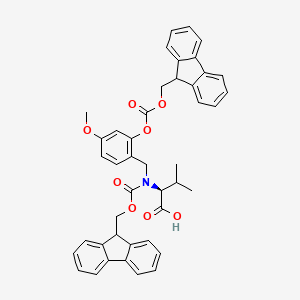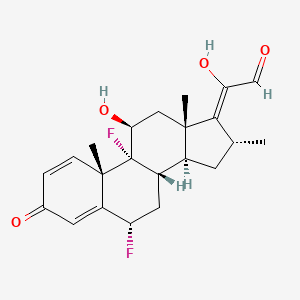![molecular formula C15H19BrN2O3 B585177 tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate CAS No. 1148017-48-4](/img/structure/B585177.png)
tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is a useful research compound. Its molecular formula is C15H19BrN2O3 and its molecular weight is 355.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioligand for Benzodiazepine Receptors : A related compound, [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, was synthesized and identified as a high affinity and selective radioligand for diazepam insensitive benzodiazepine receptors, useful in SPECT imaging (He et al., 1994).
Crystal Structure Analysis : Another related compound, tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, was synthesized and structurally characterized using single crystal X-ray diffraction, demonstrating an interplay of strong and weak hydrogen bonds (Das et al., 2016).
Fluorescent Chemosensors for Ions : Imidazole derivatives including tert-butyl groups were developed as reversible luminescent sensors for the detection of cyanide and mercury ions (Emandi et al., 2018).
Study of Benzodiazepine Receptors : The tert-butyl analogue [123I]-2 exhibited nanomolar affinity for benzodiazepine receptors in rat cerebellum, useful in understanding diazepam-insensitive benzodiazepine receptor subtypes (Katsifis et al., 1999).
Ligands for Benzodiazepine Receptors : The compound [3H]-labelled tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate was prepared as a high affinity ligand for the diazepam insensitive subtype of benzodiazepine receptors (Gu et al., 1992).
Photochemical Properties of Derivatives : Research on 5,7-di-tert-butyl-1,3-dimethyl-3a,9a-diphenyl-3,3a-dihydro-1H-benzo[5,6][1,4]dioxino[2,3-d]imidazol-2(9aH)-one highlighted the photochemical transformations of these compounds under UV irradiation (Kravchenko et al., 2018).
Synthesis of Donor-Acceptor Polymers : The benzimidazole unit 4′-(tert-butyl)spiro[benzo[d]imidazole-2,1′-cyclohexane] was synthesized and used in donor-acceptor-donor type polymers for studying their electrochemical and optical properties (Ozelcaglayan et al., 2012).
Potential Antitumor Agents : Methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized and screened for their ability to inhibit various human tumor cell lines (Abonía et al., 2011).
Chiral Auxiliary in Organic Synthesis : Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared and used as a chiral auxiliary in peptide synthesis (Studer et al., 1995).
Synthesis of Spirocyclic Indoline Lactone : Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate was studied, contributing to the synthesis of complex organic compounds (Hodges et al., 2004).
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-bromopropyl)-2-oxobenzimidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18-12-8-5-4-7-11(12)17(13(18)19)10-6-9-16/h4-5,7-8H,6,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIRTGQTAUFQJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N(C1=O)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate](/img/structure/B585106.png)


